An In-depth Technical Guide to N-phenyl-1H-pyrazole-4-sulfonamide: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to N-phenyl-1H-pyrazole-4-sulfonamide: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-phenyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, molecular weight, and the prevalent synthetic pathways for its preparation. Furthermore, this document will explore the broader context of pyrazole-based sulfonamides, highlighting their diverse pharmacological potential and the rationale behind their design in drug discovery programs.
Core Molecular Architecture: N-phenyl-1H-pyrazole-4-sulfonamide
The foundational structure of N-phenyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 4-position with a sulfonamide group, which in turn is N-substituted with a phenyl ring.
The molecular formula for the unsubstituted parent compound is C9H9N3O2S.[1]
Chemical Structure
The chemical structure of N-phenyl-1H-pyrazole-4-sulfonamide is depicted below. The key features are the pyrazole nucleus, the sulfonamide bridge (-SO2NH-), and the terminal phenyl group.
Caption: Chemical structure of N-phenyl-1H-pyrazole-4-sulfonamide.
Molecular Weight
The molecular weight of N-phenyl-1H-pyrazole-4-sulfonamide is a fundamental physicochemical property. Based on its molecular formula (C9H9N3O2S), the calculated molecular weight is 223.255 g/mol .[1]
| Component Element | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon (C) | 12.011 | 9 | 108.099 |
| Hydrogen (H) | 1.008 | 9 | 9.072 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Oxygen (O) | 15.999 | 2 | 31.998 |
| Sulfur (S) | 32.065 | 1 | 32.065 |
| Total | 223.255 |
Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide: A Step-by-Step Approach
The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide and its derivatives typically follows a two-step sequence: the formation of a pyrazole-4-sulfonyl chloride intermediate, followed by its reaction with an appropriate amine.
Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride
The critical intermediate, pyrazole-4-sulfonyl chloride, can be prepared through the sulfonylation of a pyrazole precursor. A common method involves the use of chlorosulfonic acid.[2]
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride
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Reaction Setup: A solution of 1H-pyrazole in a suitable solvent (e.g., chloroform) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled pyrazole solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully quenched with ice-water. The product, pyrazole-4-sulfonyl chloride, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Sulfonamide Formation
The final step involves the coupling of the pyrazole-4-sulfonyl chloride with aniline (or its derivatives) to form the desired N-phenyl-1H-pyrazole-4-sulfonamide. This is a standard method for the formation of sulfonamides.[3][4]
Experimental Protocol: Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide
-
Reaction Setup: Aniline is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel. A base, like diisopropylethylamine (DIPEA) or pyridine, is added to the solution.[3][4]
-
Addition of Sulfonyl Chloride: A solution of pyrazole-4-sulfonyl chloride in the same solvent is added dropwise to the aniline solution at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.[3]
-
Workup and Purification: The reaction mixture is washed with water. The organic layer is separated, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated. The resulting crude product can be purified by column chromatography to obtain the pure N-phenyl-1H-pyrazole-4-sulfonamide.[2][3]
Caption: General synthetic workflow for N-phenyl-1H-pyrazole-4-sulfonamide.
The Significance of the Pyrazole Sulfonamide Scaffold in Drug Discovery
The pyrazole ring and the sulfonamide group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. The combination of these two moieties in the pyrazole sulfonamide scaffold has led to the discovery of compounds with a wide array of pharmacological activities.
Rationale for Exploration
-
Structural Versatility: The pyrazole ring can be substituted at multiple positions, and the sulfonamide nitrogen can be functionalized with a wide variety of groups, allowing for the creation of large and diverse chemical libraries for screening.
-
Hydrogen Bonding Capabilities: The sulfonamide group and the pyrazole nitrogens can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems, offering a way to modulate the physicochemical and pharmacokinetic properties of a lead compound.
Reported Biological Activities
Derivatives of the N-phenyl-1H-pyrazole-4-sulfonamide core have been investigated for a multitude of therapeutic applications. These include:
-
Antiproliferative and Anticancer Activity: Many pyrazole sulfonamide derivatives have demonstrated potent activity against various cancer cell lines.[5]
-
Antidiabetic Properties: Some compounds have shown inhibitory activity against enzymes like α-glucosidase, which is a target in the management of type 2 diabetes.[6]
-
Antimicrobial and Antifungal Effects: The scaffold has been explored for the development of new agents to combat bacterial and fungal infections.
-
Anti-inflammatory Action: Certain derivatives have been disclosed as anti-inflammatory agents.[3]
-
Enzyme Inhibition: Pyrazole sulfonamides have been designed as inhibitors for various enzymes, including carbonic anhydrases and kinases.[7][8]
The diverse biological profile of this scaffold underscores its importance as a starting point for the design and development of novel therapeutic agents. The ability to readily synthesize a wide range of analogs allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
N-phenyl-1H-pyrazole-4-sulfonamide represents a core chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven biological relevance of the pyrazole sulfonamide scaffold, makes it an attractive target for further investigation and derivatization. This guide has provided a foundational understanding of its chemical structure, molecular weight, and synthetic methodologies, offering a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents.
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